molecular formula C15H14ClNO3S B2741190 {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL THIOPHENE-3-CARBOXYLATE CAS No. 1794785-58-2

{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL THIOPHENE-3-CARBOXYLATE

Cat. No.: B2741190
CAS No.: 1794785-58-2
M. Wt: 323.79
InChI Key: KVZZZVLZXBKORW-UHFFFAOYSA-N
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Description

{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL THIOPHENE-3-CARBOXYLATE is a synthetic compound that belongs to the class of thiophene derivatives.

Preparation Methods

The synthesis of {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL THIOPHENE-3-CARBOXYLATE involves several steps. One common method includes the reaction of thiophene-2-carboxamides with various reagents to form the desired product. For instance, heating thiophene-2-carboxamides in formic acid can yield thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of thiophene derivatives with isocyanates, followed by base-promoted cyclization .

Chemical Reactions Analysis

{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: This compound can participate in nucleophilic substitution reactions, where nucleophiles replace a leaving group.

    Cyclization: The compound can undergo cyclization reactions to form more complex structures.

Scientific Research Applications

{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL THIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of {[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

{[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL THIOPHENE-3-CARBOXYLATE can be compared with other thiophene derivatives, such as:

    Tipepidine: Used as an antitussive agent.

    Tiquizium Bromide: Used as an antispasmodic.

    Timepidium Bromide: Used for its anticholinergic properties.

    Dorzolamide: Used as an anti-glaucoma agent.

    Tioconazole: Used as an antifungal agent.

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties compared to other thiophene derivatives.

Properties

IUPAC Name

[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl] thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S/c16-13-3-1-11(2-4-13)5-7-17-14(18)9-20-15(19)12-6-8-21-10-12/h1-4,6,8,10H,5,7,9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVZZZVLZXBKORW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)COC(=O)C2=CSC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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